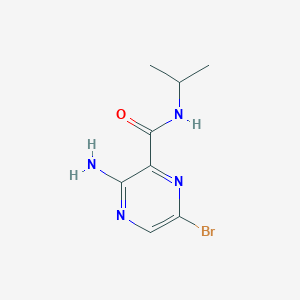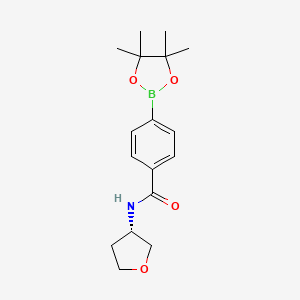
(2-Bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)phenyl)methanol is an organic compound that features a bromine atom, a tetrahydro-2H-pyran-4-yl group, and a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)phenyl)methanol typically involves the following steps:
Formation of the Tetrahydro-2H-pyran-4-yl Group: This can be achieved through the Prins cyclization of aldehydes with alkenes in the presence of an acid catalyst.
Methoxylation: The methoxy group can be introduced via a Williamson ether synthesis, where an alcohol reacts with an alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors for the Prins cyclization and bromination steps, as well as advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)phenyl)methanol can undergo various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a palladium catalyst.
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: The compound with the bromine atom replaced by a hydrogen atom.
Substitution: Compounds with the bromine atom replaced by the nucleophile.
Applications De Recherche Scientifique
(2-Bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)phenyl)methanol has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of (2-Bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)phenyl)methanol involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, while the methoxy and tetrahydro-2H-pyran-4-yl groups can engage in hydrogen bonding and hydrophobic interactions . These interactions can influence the compound’s reactivity and binding affinity in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Bromo-4-methoxyphenyl)methanol: Similar structure but lacks the tetrahydro-2H-pyran-4-yl group.
(2-Bromo-3-methoxyphenyl)methanol: Similar structure but lacks the tetrahydro-2H-pyran-4-yl group.
(2-Bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)phenyl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
Uniqueness
The presence of the tetrahydro-2H-pyran-4-yl group in (2-Bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)phenyl)methanol provides unique steric and electronic properties that can influence its reactivity and interactions with other molecules .
Propriétés
IUPAC Name |
[2-bromo-3-(oxan-4-ylmethoxy)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO3/c14-13-11(8-15)2-1-3-12(13)17-9-10-4-6-16-7-5-10/h1-3,10,15H,4-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANQAQXRFAKNGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=CC=CC(=C2Br)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-Butyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B8201259.png)



![4-Chloro-5-(3-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8201288.png)
![4-Chloro-5-methyl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8201291.png)








